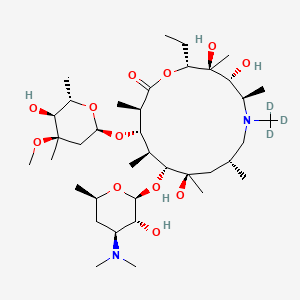

Azithromycin-d3

Übersicht

Beschreibung

Azithromycin-d3 ist eine deuterierte Form von Azithromycin, einem Makrolid-Antibiotikum. Es wird hauptsächlich als interner Standard für die Quantifizierung von Azithromycin in verschiedenen analytischen Methoden wie Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS) verwendet . Azithromycin selbst ist bekannt für seine breite antibakterielle Wirkung und wird zur Behandlung einer Vielzahl von bakteriellen Infektionen eingesetzt .

Wissenschaftliche Forschungsanwendungen

Azithromycin-d3 wird in der wissenschaftlichen Forschung weit verbreitet, insbesondere in den folgenden Bereichen:

5. Wirkmechanismus

This compound übt, wie Azithromycin, seine Wirkung aus, indem es die bakterielle Proteinsynthese hemmt. Es bindet an die 50S-Ribosomenuntereinheit von empfindlichen Bakterien und verhindert die Translokation von Peptiden, wodurch die Proteinsynthese gehemmt wird . Diese Wirkung führt zu der bakteriostatischen Wirkung des Medikaments, die bei höheren Konzentrationen bakterizid sein kann .

Ähnliche Verbindungen:

Erythromycin: Ein weiteres Makrolid-Antibiotikum mit einem ähnlichen Wirkmechanismus, aber einem anderen Wirkungsspektrum.

Clarithromycin: Ein Makrolid mit verbesserter Säurestabilität und einem breiteren Wirkungsspektrum im Vergleich zu Erythromycin.

Telithromycin: Ein Ketolid-Antibiotikum, das mit Makroliden verwandt ist, mit einem ähnlichen Wirkmechanismus, aber so konzipiert, dass es Resistenzmechanismen überwindet.

Einzigartigkeit von this compound: this compound ist aufgrund seiner Deuteriumeinarbeitung einzigartig, wodurch es zu einem idealen internen Standard für analytische Methoden wird. Diese Einarbeitung verändert seine chemischen Eigenschaften nicht signifikant, bietet aber einen deutlichen Massendifferenz, der die genaue Quantifizierung unterstützt .

Wirkmechanismus

Target of Action

Azithromycin-d3, a derivative of azithromycin, is a macrolide antibiotic . It primarily targets bacterial ribosomal proteins, specifically binding to the 23S rRNA of the bacterial 50S ribosomal subunit . These proteins play a crucial role in bacterial protein synthesis, which is essential for bacterial growth and replication .

Mode of Action

This compound inhibits bacterial protein synthesis by binding to the 23S rRNA of the bacterial 50S ribosomal subunit . This interaction disrupts the process of protein synthesis, thereby inhibiting the ability of the bacteria to replicate . This compound is particularly effective against a range of bacteria, including S. pneumoniae, S. aureus, N. gonorrhoeae, M. pneumoniae, H. pylori, C. trachomatis, and H. influenzae .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits bacterial protein synthesis, quorum-sensing, and reduces the formation of biofilm . By accumulating effectively in cells, particularly phagocytes, it is delivered in high concentrations to sites of infection . This results in rapid plasma clearance and extensive tissue distribution .

Pharmacokinetics

Azithromycin, the parent compound, is known for its broad-spectrum antibiotic activity with a long half-life and a high degree of tissue penetration . It was initially approved by the FDA in 1991 . The pharmacokinetics of azithromycin involves absorption, distribution, metabolism, and excretion (ADME), which impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been found to affect the inflammatory process at the level of the macrophage and shifts macrophage polarization towards the alternatively activated phenotype . This recently defined M2 phenotype has been described in conditions where pulmonary inflammation and fibrosis are major determinants of clinical outcome .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, small increases in environmental temperature significantly affect the cellular to extracellular ratio of azithromycin concentrations . Moreover, the presence of CO2 or an anaerobic atmosphere can lower the pH, resulting in an increased minimum inhibitory concentration (MIC) of azithromycin . The addition of serum also produces an increase in the potency of azithromycin, which correlates with an increase in pH during incubation .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Azithromycin-d3 plays a crucial role in biochemical reactions, particularly in its interaction with bacterial ribosomes. It binds to the 50S ribosomal subunit, inhibiting protein synthesis by blocking the translocation of peptides. This interaction is essential for its antibacterial activity. This compound is active against a broad spectrum of bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and Haemophilus influenzae . It also interacts with various biomolecules, such as enzymes involved in bacterial cell wall synthesis, leading to the inhibition of bacterial growth .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, this compound has been shown to alter cytokine production, reducing inflammation . It also affects the metabolic activity of cells by inhibiting glycolysis and down-regulating mitochondrial genes . These cellular effects contribute to its therapeutic efficacy in treating bacterial infections and modulating immune responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 50S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis . This binding prevents the translocation of peptides, effectively halting bacterial growth. Additionally, this compound exhibits immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha . These molecular interactions highlight the dual role of this compound in both antibacterial and anti-inflammatory activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions, with a shelf life of up to four years . During in vitro studies, this compound maintains its antibacterial activity over extended periods, although prolonged exposure may lead to the development of bacterial resistance . In vivo studies have shown that this compound can accumulate in tissues, providing sustained antibacterial effects even after the end of treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces bacterial load and improves survival rates in infected animals . At higher doses, this compound may cause adverse effects such as hepatotoxicity and gastrointestinal disturbances . These dosage-dependent effects underscore the importance of optimizing dosing regimens to maximize therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its antibacterial activity. It is metabolized in the liver, where it undergoes demethylation and hydroxylation . The compound interacts with cytochrome P450 enzymes, which play a crucial role in its biotransformation . These metabolic processes ensure the effective clearance of this compound from the body, preventing accumulation and potential toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by phagocytic cells, where it accumulates in lysosomes . This intracellular accumulation enhances its antibacterial activity by targeting intracellular pathogens. This compound is also distributed to various tissues, including the lungs, liver, and spleen, where it exerts its therapeutic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily within lysosomes of phagocytic cells . This localization is facilitated by its weakly basic nature, which allows it to concentrate in acidic compartments such as lysosomes. The subcellular localization of this compound is critical for its antibacterial activity, as it enables the compound to target intracellular pathogens effectively.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Azithromycin-d3 beinhaltet die Einarbeitung von Deuteriumatomen in das Azithromycin-Molekül. Dies kann durch verschiedene Methoden erreicht werden, darunter die Verwendung deuterierter Reagenzien oder Lösungsmittel während des Syntheseprozesses. Die spezifischen Synthesewege und Reaktionsbedingungen können variieren, aber sie umfassen im Allgemeinen die folgenden Schritte:

Bildung des Makrolidrings: Dies beinhaltet die Cyclisierung eines linearen Vorläufers, um den für Makrolide charakteristischen 15-gliedrigen Lactonring zu bilden.

Einarbeitung von Deuterium: Deuteriumatome können an bestimmten Positionen im Molekül unter Verwendung deuterierter Reagenzien oder Lösungsmittel eingeführt werden.

Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Chromatographie gereinigt, um eine hohe Reinheit und Deuteriumeinbau zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Massensynthese: Große Mengen des Vorläufers werden synthetisiert und cyclisiert, um den Makrolidring zu bilden.

Deuteriumeinbau: Deuteriumatome werden unter Verwendung deuterierter Reagenzien oder Lösungsmittel eingeführt.

Reinigung und Qualitätskontrolle: Das Produkt wird gereinigt und einer strengen Qualitätskontrolle unterzogen, um Konsistenz und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Azithromycin-d3 kann, wie Azithromycin, verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Dies kann an den Hydroxylgruppen erfolgen, die im Molekül vorhanden sind.

Reduktion: Reduktionsreaktionen können die Keton- oder Aldehydgruppen verändern.

Substitution: Nucleophile Substitutionsreaktionen können an verschiedenen Positionen im Molekül auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind übliche Reduktionsmittel.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole liefern kann.

Vergleich Mit ähnlichen Verbindungen

Erythromycin: Another macrolide antibiotic with a similar mechanism of action but a different spectrum of activity.

Clarithromycin: A macrolide with improved acid stability and a broader spectrum of activity compared to erythromycin.

Telithromycin: A ketolide antibiotic related to macrolides, with a similar mechanism of action but designed to overcome resistance mechanisms.

Uniqueness of Azithromycin-d3: this compound is unique due to its deuterium incorporation, which makes it an ideal internal standard for analytical methods. This incorporation does not significantly alter its chemical properties but provides a distinct mass difference that aids in accurate quantification .

Eigenschaften

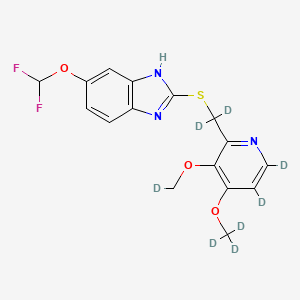

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-6-(trideuteriomethyl)-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1/i13D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTOSJVFKKJCRP-DAANATKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]1C)O)(C)O)CC)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H72N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is azithromycin-d3 used in this study instead of directly measuring azithromycin?

A1: this compound serves as an internal standard in this study []. An internal standard is a compound similar to the analyte (azithromycin in this case) but chemically distinct, allowing for differentiation during analysis. It's added to the samples and standards at a known concentration.

Q2: What analytical techniques were used to differentiate this compound from azithromycin in this research?

A2: The researchers utilized Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) []. Here's a breakdown:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Oxepino[4,5-B]pyridine](/img/structure/B562886.png)

![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B562893.png)

![[(8R,9S,13S,14S,17R)-17-acetyl-3-chloro-2,4-diformyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B562897.png)